Functional Determinant of P2Y6 Receptor Antagonism: High Affinity of 2-CF₃ Chromene vs. Inactivity of the Saturated Chroman-3-amine
The target compound is the saturated chroman analog of the known 3-nitro-2-(trifluoromethyl)-2H-chromene P2Y6 receptor antagonist scaffold. In a whole-cell functional assay (human P2Y6R-expressing 1321N1 astrocytoma cells), the reduced, des-nitro 2-(trifluoromethyl)chroman-3-amine (ChEMBL ID: CHEMBL5224963) displayed 0% inhibition of the receptor, demonstrating a complete loss of antagonistic activity [1]. This starkly contrasts with the highly potent chromene derivatives, such as compound 30 (MRS4940), which exhibited an IC₅₀ of 162 nM in the same cellular context [2]. This provides direct, quantitative evidence that the saturated benzopyran core and absence of the 3-nitro group render the scaffold inactive at P2Y6R.
| Evidence Dimension | Inhibitory activity at human P2Y6 receptor |
|---|---|
| Target Compound Data | 0% inhibition (no antagonism) |
| Comparator Or Baseline | MRS4940 (a 6-substituted 3-nitro-2-(trifluoromethyl)-2H-chromene): IC₅₀ = 162 nM |
| Quantified Difference | Complete loss of activity; from low nanomolar potency to inactive |
| Conditions | Antagonist activity at human P2Y6R expressed in 1321N1 cells, assessed by inhibition of UDP-induced calcium mobilization [1][2]. |
Why This Matters
This data dictates that procurement of this compound is not for direct P2Y6R research; instead, its value is as a negative control or a specific starting material where the saturated chroman scaffold is required, preventing misapplication in target-based assays.
- [1] ChEMBL. (n.d.). Compound Report: CHEMBL5224963 (2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine). European Bioinformatics Institute. View Source
- [2] Cells. (2024). Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. Cells, 13(16), 1366. View Source
